molecular formula C18H19N5O5 B2783568 N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-67-3

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No. B2783568
CAS RN: 882080-67-3
M. Wt: 385.38
InChI Key: TZVSYIFZNQIWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, also known as NPA, is a chemical compound that has been extensively studied for its potential use in scientific research. NPA is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is believed to exert its biological effects through the inhibition of monoamine oxidase. This results in increased levels of neurotransmitters such as dopamine and serotonin, which can have a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of monoamine oxidase, the induction of apoptosis in cancer cells, and the modulation of cardiovascular function. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide in lab experiments is its potent inhibitory effects on monoamine oxidase, which makes it a useful tool for investigating various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, including the investigation of its potential therapeutic uses in neurological disorders such as Parkinson's disease and depression. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects. Finally, the development of novel derivatives of this compound may lead to the discovery of even more potent and selective inhibitors of monoamine oxidase.

Synthesis Methods

The synthesis of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves the reaction of 2-nitroaniline with 4-(4-nitrophenyl)piperazine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have potent inhibitory effects on monoamine oxidase, an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine and serotonin. This makes this compound a useful tool for investigating the role of monoamine oxidase in various neurological disorders.

properties

IUPAC Name

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c24-18(19-16-3-1-2-4-17(16)23(27)28)13-20-9-11-21(12-10-20)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSYIFZNQIWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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